molecular formula C13H16O3 B1147131 4-O-Benzyl-L-fucal CAS No. 137035-65-5

4-O-Benzyl-L-fucal

Cat. No. B1147131
M. Wt: 220.266
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-O-Benzyl-L-fucal is a chemical compound with the molecular formula C13H16O3 . It has a molecular weight of approximately 220.27 g/mol .


Synthesis Analysis

The synthesis of 4-O-Benzyl-L-fucal and its derivatives has been reported in several studies . For instance, a short and efficient synthesis of a daunosamine donor from L-fucal was presented, with an overall yield of 32% . Another study described the synthesis and reactivity of an original class of electron-poor heterodienes, the N-substituted-1H-benzo[c][1,2]thiazin-4-one-2,2-dioxides, in the context of an inverse electron demand hetero Diels-Alder reaction using L-fucal and D-galactal as model glycals .


Molecular Structure Analysis

The molecular structure of 4-O-Benzyl-L-fucal can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy can provide detailed information about the structure of this compound .


Chemical Reactions Analysis

The chemical reactions involving 4-O-Benzyl-L-fucal are complex and can be influenced by various factors . For example, the reactivity of the compound in the context of an inverse electron demand hetero Diels-Alder reaction was investigated using L-fucal and D-galactal as model glycals .


Physical And Chemical Properties Analysis

4-O-Benzyl-L-fucal has a molecular weight of approximately 220.27 g/mol and a molecular formula of C13H16O3 . Further physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available literature .

Scientific Research Applications

  • 4-O-Benzyl-L-fucal has been used in the synthesis of mimics of the C-B-A trisaccharide component of dihydroaclacinomycin, an anthracycline antibiotic. This synthesis is significant for understanding and developing antibiotics with improved properties (Klaffke, Springer, & Thiem, 1992).

  • It has been involved in the synthesis of artificial deoxy glycosides of anthracyclines, which are a class of drugs used in cancer treatment. The use of L-fucal in these syntheses demonstrates its potential in developing novel anticancer therapies (Klaffke, Pudlo, Springer, & Thiem, 1991).

  • The compound has been used in selective acylation studies, which are crucial for understanding the chemical behavior of sugars and their derivatives, with implications for drug synthesis and biochemical research (Horton, Priebe, & Varela, 1985).

  • 4-O-Benzyl-L-fucal also plays a role in the synthesis of oligosaccharide moieties of various antitumor antibiotics, highlighting its importance in the development of new therapeutic agents (Monneret, Martin, & Païs, 1988).

Future Directions

The future directions in the research and application of 4-O-Benzyl-L-fucal could involve further exploration of its synthesis, reactivity, and potential applications . The recent trend on α- and β-selective glycosylation reactions reported during the past decade could provide valuable insights for future research .

properties

IUPAC Name

(2S,3R,4S)-2-methyl-4-phenylmethoxy-3,4-dihydro-2H-pyran-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10-13(14)12(7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8,10,12-14H,9H2,1H3/t10-,12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSJWJXPMACIGC-WCFLWFBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C=CO1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C=CO1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-O-Benzyl-L-fucal

Citations

For This Compound
2
Citations
K Komor, W Szeja, T Bieg, N Kuźnik… - Tetrahedron …, 2014 - Elsevier
… This concept was put into practice with readily available models, namely 4-O-benzyl-l-fucal (2), 4,6-O-benzylidene-d-glucal (3), 4,6-O-di(tert-butyl)silanediyl-d-glucal (4), and 4,6-O-di(tert…
Number of citations: 2 www.sciencedirect.com
Y Subbarao, TA Nguyen, A Zsikla, G Stamper… - 2021 - scholarworks.iu.edu
An automated continuous flow system capable of producing protected deoxy-sugar donors from commercial material is described. Four 2,6-dideoxy and two 3-amino-2,3,6-trideoxy …
Number of citations: 0 scholarworks.iu.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.